4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
4-bromo-2-propoxy-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-2-5-15-9-6-7(11)3-4-8(9)16-10(12,13)14/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZERBABRIDBKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742824 | |
| Record name | 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-26-8 | |
| Record name | 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-propoxy-1-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The propoxy and trifluoromethoxy groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Chemical Identity :
Properties :
- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while the propoxy group (-OCH₂CH₂CH₃) introduces steric bulk and lipophilicity. This combination affects reactivity in cross-coupling reactions and solubility in organic solvents.
- Availability : Listed as a discontinued product by CymitQuimica (purity 90%) , though other suppliers like Combi-Blocks offer it at 97% purity .
Comparison with Similar Compounds
Positional Isomers of Bromo-Trifluoromethoxybenzenes
Key Observations :
Functional Group Variants
Key Observations :
- Substituent Effects :
- Fluoro vs. Propoxy : Fluoro groups (e.g., in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) increase electronic withdrawal but reduce steric bulk compared to propoxy .
- Ether Chains : Longer alkoxy chains (e.g., propoxy) improve lipophilicity, making the target compound more suitable for hydrophobic environments .
Reactivity in Cross-Coupling Reactions
Key Trends :
- Nitrogen-containing heteroarenes (e.g., imidazoles) generally yield higher products due to favorable electronic interactions .
Biological Activity
4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of bromine, trifluoromethoxy, and propoxy groups attached to a benzene ring. This unique arrangement may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C10H10BrF3O |
| Molecular Weight | 293.09 g/mol |
| CAS Number | 1355248-26-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may involve interactions with various biochemical pathways. It is hypothesized that the compound can modulate enzyme activity and receptor interactions due to the electron-withdrawing effects of the trifluoromethoxy group, which enhances lipophilicity and potentially increases membrane permeability .
Target Interactions
The compound may interact with:
- Enzymes : Potential inhibition or activation of metabolic enzymes.
- Receptors : Modulation of receptor signaling pathways, which could lead to various physiological effects.
Case Studies
- Anticancer Activity : A study on related compounds demonstrated that certain brominated phenolic compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research on similar benzene derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial activity .
- Inflammation Modulation : Compounds with similar functional groups have been investigated for their ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Research Applications
This compound can be explored for:
- Drug Development : As a scaffold for designing novel therapeutic agents targeting specific diseases.
- Biochemical Probes : For studying enzyme interactions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
